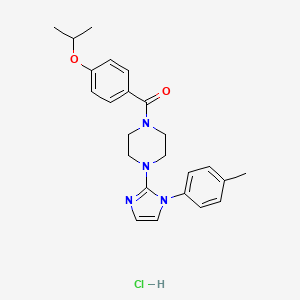

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metal Mediated Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme that plays a crucial role in protein synthesis. The study of these compounds, including N-(quinolin-8-yl)methanesulfonamide, has shown that their inhibitory effect varies with the type of metal ion present in the enzyme and the concentration of that metal. The X-ray structures of the enzyme complexed with these inhibitors reveal that they form a metal complex at the active site, which is stabilized by hydrogen bonds and metal interactions. This suggests that quinolinyl sulfonamides could be a template for designing non-peptidic MetAP inhibitors with relevance to in vivo conditions .

Formation and Reaction of N-acyl- and N-methanesulfonyl Isoquinolines

The oxidation of N-acyl- and N-methanesulfonyl tetrahydroisoquinolines using lead tetraacetate results in the formation of o-quinol acetates. These compounds, when treated with acetic acid, undergo transformations to produce various products depending on their initial substituents. For instance, N-acetyl, N-ethoxycarbonyl, and N-methanesulfonyl derivatives lead to the formation of N,N-dialkylacetamide, ethyl N,N-dialkylcarbamate, and N,N-dialkylmethanesulfonamide, respectively. This indicates a cleavage of the C1–C8a bond and highlights the reactivity of these isoquinoline derivatives under different conditions .

3-Arylsulfonylquinolines Synthesis via Cascaded Oxidative Sulfonylation

A novel method for synthesizing 3-arylsulfonylquinolines has been reported, which involves a cascaded oxidative sulfonylation reaction. This process uses DABCO·(SO2)2 (DABSO) as both the sulfone source and oxidant in a radical-mediated reaction. By combining diazonium tetrafluoroborate, N-propargylamine, and DABSO under specific conditions, the desired 3-arylsulfonylquinolines are obtained. This method represents a significant advancement in the synthesis of sulfonyl-containing quinolines, which could be applicable to the synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide .

Applications De Recherche Scientifique

Environmental Remediation and Pollution Degradation

Research has shown that compounds similar to N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide are actively investigated for their role in environmental remediation, especially in the degradation of persistent organic pollutants. Studies like those by Liu and Mejia Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, highlighting the importance of understanding the biodegradation pathways of various sulfonamide compounds for effective environmental cleanup strategies (Liu & Mejia Avendaño, 2013).

Biochemical and Pharmaceutical Applications

Sulfonamide inhibitors, including structures similar to N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide, have been explored for their therapeutic potential. Gulcin and Taslimi (2018) discuss the significance of sulfonamide compounds as a class of synthetic bacteriostatic antibiotics and their application in treating bacterial infections and other conditions (Gulcin & Taslimi, 2018). These findings underscore the compound's relevance in developing new pharmaceuticals and therapeutic agents.

Methane Production and Climate Impact

Another intriguing area of application is the exploration of methane production mechanisms and their implications for climate change. Dean et al. (2018) provide a comprehensive review of how methane (CH4) production in natural systems, potentially influenced by compounds like N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide, contributes to a positive climate feedback loop, affecting global warming and climate dynamics (Dean et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-3-9-21(18,19)15-8-4-5-11-6-7-12(10-13(11)15)14-20(2,16)17/h6-7,10,14H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGUYNJKWRUDCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)

![tert-butyl 2-(3-oxo-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2547532.png)

![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2547542.png)